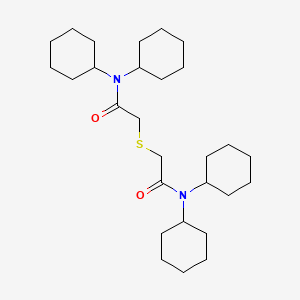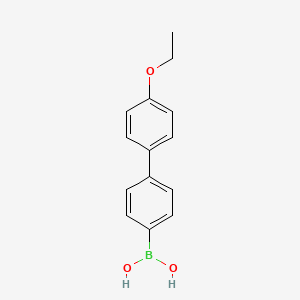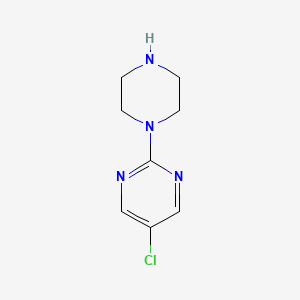![molecular formula C22H34O6 B1591538 [(3R,4aR,5S,6S,6aS,10aS,10bS)-3-ethenyl-6,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate CAS No. 72963-77-0](/img/structure/B1591538.png)
[(3R,4aR,5S,6S,6aS,10aS,10bS)-3-ethenyl-6,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate
Vue d'ensemble
Description
[(3R,4aR,5S,6S,6aS,10aS,10bS)-3-ethenyl-6,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate is a natural product found in Plectranthus barbatus with data available.
Applications De Recherche Scientifique
HIV Research
1-Deoxyforskolin has been tested against HIV, showing activity against the virus .
Cardiovascular Health
Forskolin, a related compound, has potential effects in treating cardiovascular diseases . It’s plausible that 1-Deoxyforskolin may share similar properties due to structural similarities.
Asthma and Allergies
Forskolin is used in the treatment of asthma and allergies , and 1-Deoxyforskolin might be researched for similar uses.
Obesity and Weight Management
Forskolin has been studied for its effects on obesity , suggesting possible research avenues for 1-Deoxyforskolin in this field.
Ophthalmology
Forskolin has applications in treating glaucoma , indicating potential research interest for 1-Deoxyforskolin in eye health.
Propriétés
IUPAC Name |
[(3R,4aR,5S,6S,6aS,10aS,10bS)-3-ethenyl-6,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O6/c1-8-19(5)12-14(24)22(26)20(6)11-9-10-18(3,4)16(20)15(25)17(27-13(2)23)21(22,7)28-19/h8,15-17,25-26H,1,9-12H2,2-7H3/t15-,16-,17-,19-,20-,21+,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYAFNGUEZPJBI-OAUGPMCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C2C(CCCC2(C3(C1(OC(CC3=O)(C)C=C)C)O)C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H]([C@@H]2[C@](CCCC2(C)C)([C@@]3([C@@]1(O[C@@](CC3=O)(C)C=C)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70557531 | |
| Record name | (3R,4aR,5S,6S,6aS,10aS,10bS)-3-Ethenyl-6,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxododecahydro-1H-naphtho[2,1-b]pyran-5-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70557531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3R,4aR,5S,6S,6aS,10aS,10bS)-3-ethenyl-6,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate | |
CAS RN |
72963-77-0 | |
| Record name | (3R,4aR,5S,6S,6aS,10aS,10bS)-5-(Acetyloxy)-3-ethenyldodecahydro-6,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1H-naphtho[2,1-b]pyran-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72963-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R,4aR,5S,6S,6aS,10aS,10bS)-3-Ethenyl-6,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxododecahydro-1H-naphtho[2,1-b]pyran-5-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70557531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the relationship between 1-Deoxyforskolin and adenylate cyclase (AC)?
A1: While 1-Deoxyforskolin is structurally similar to forskolin, a known activator of adenylate cyclase (AC), research suggests that modifications at the 1- and 9-OH groups are crucial for binding to the active form of AC []. This implies that 1-Deoxyforskolin may exhibit different binding affinities and potentially weaker activation of AC compared to forskolin.
Q2: What is the potential of 1-Deoxyforskolin in combating HIV?
A2: Research indicates that 1-Deoxyforskolin exhibits activity against the HIV-1 NL4-3 strain in CEM-GFP cells []. This finding highlights its potential as a lead compound for developing novel anti-HIV therapies.
Q3: How does seasonal variation influence the levels of 1-Deoxyforskolin in Coleus forskohlii?
A3: Studies show that the concentration of 1-Deoxyforskolin, along with other labdane-type diterpenoids like isoforskolin, forskolin, and 1,9-dideoxyforskolin, fluctuates throughout the year in the roots of Coleus forskohlii []. The highest content is observed during winter, suggesting this season as optimal for harvesting roots to obtain higher yields of these compounds.
Q4: What is the molecular formula and weight of 1-Deoxyforskolin?
A4: The molecular formula of 1-Deoxyforskolin is C22H34O4, and its molecular weight is 362.51 g/mol. This information can be derived from its IUPAC name, [(3R,4aR,5S,6S,6aS,10aS,10bS)-3-ethenyl-6,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate.
Q5: Are there any semi-synthetic derivatives of 1-Deoxyforskolin?
A5: While the provided abstracts do not specifically mention semi-synthetic derivatives of 1-Deoxyforskolin, they do highlight that six semi-synthetic derivatives of forskolin were created to investigate structure-activity relationships (SAR) in relation to anti-HIV activity []. This suggests that similar modifications could be applied to 1-Deoxyforskolin to explore its potential for enhanced activity or altered properties.
Q6: Can you describe the isolation process of 1-Deoxyforskolin?
A6: Although specific details regarding the isolation procedure are limited within the provided abstracts, one study mentions utilizing various chromatographic techniques and spectroscopic methods to isolate 1-Deoxyforskolin from Coleus forskohlii []. This suggests a multi-step process involving extraction, separation, and purification using techniques like column chromatography and characterization using methods like NMR spectroscopy.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



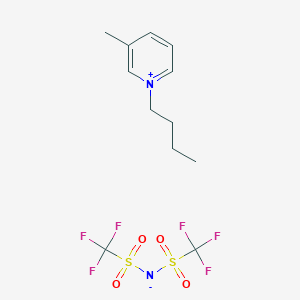


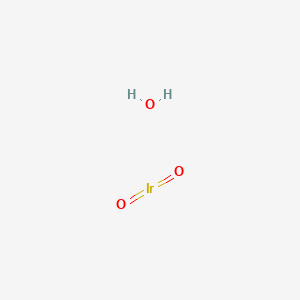
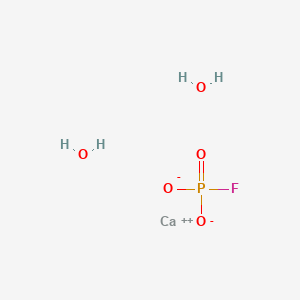
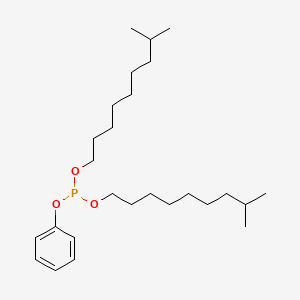
![7-[(3R)-3-hydroxy-5-oxocyclopenten-1-yl]heptanoic acid](/img/no-structure.png)
